molecular formula C26H24FN3O2 B2992338 1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883649-77-2

1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2992338
CAS No.: 883649-77-2
M. Wt: 429.495
InChI Key: UYDVFCMOTNILOQ-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex structure. Its core consists of a pyrrolidin-2-one ring substituted at the 4-position with a benzimidazole moiety. The benzimidazole is further functionalized with a 2-(m-tolyloxy)ethyl group, while the pyrrolidinone is linked to a 4-fluorophenyl group at the 1-position.

Key structural features include:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π interactions.
  • Pyrrolidin-2-one: A lactam ring that enhances solubility and serves as a conformational constraint.
  • Substituents: m-Tolyloxy ethyl group: A meta-methyl-substituted phenoxyethyl chain attached to the benzimidazole, likely influencing lipophilicity and steric interactions. 4-Fluorophenyl group: A fluorinated aromatic ring at the pyrrolidinone’s 1-position, which may enhance metabolic stability and binding affinity .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c1-18-5-4-6-22(15-18)32-14-13-29-24-8-3-2-7-23(24)28-26(29)19-16-25(31)30(17-19)21-11-9-20(27)10-12-21/h2-12,15,19H,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDVFCMOTNILOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is part of a class of pyrrolidin-2-one derivatives that have garnered attention for their potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct moieties that contribute to its biological activity:

  • Pyrrolidin-2-one Core : This structure is often associated with neuroactive properties.
  • 4-Fluorophenyl Group : The fluorine substitution enhances lipophilicity and may influence receptor binding.
  • Benzo[d]imidazole Ring : Known for its role in modulating various biological pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)1.61 ± 0.92
Compound BMCF-7 (Breast)1.98 ± 1.22
Target CompoundHepG2 (Liver)TBD

Anticonvulsant Activity

The anticonvulsant potential of pyrrolidin-2-one derivatives has also been documented. In studies, certain analogues have demonstrated efficacy in reducing seizure activity in animal models, providing a basis for further investigation into their use as antiepileptic drugs.

The proposed mechanisms for the biological activity of this compound include:

  • Receptor Modulation : Interaction with GABA receptors and serotonin receptors has been suggested, which could explain its neuroactive properties.
  • Inhibition of Tumor Growth : Some derivatives inhibit key enzymes involved in cancer cell proliferation through a structure-activity relationship (SAR) analysis.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to the target compound:

  • Antitumor Efficacy in Preclinical Models
    • A study evaluated a series of benzimidazole derivatives, revealing that modifications at the pyrrolidine ring significantly enhanced cytotoxicity against breast and lung cancer cell lines.
  • Neuroprotective Effects
    • Research on related compounds showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

  • However, bulkier substituents may reduce membrane permeability .
  • Fluorophenyl vs. Benzyl (): The 4-fluorophenyl group (target) enhances metabolic stability over non-fluorinated benzyl analogs. Fluorine’s electronegativity also strengthens hydrophobic interactions in target binding .
  • Phenoxy vs. m-Tolyloxy (): The m-tolyloxy group’s methyl substituent increases lipophilicity, which could enhance tissue penetration but may also elevate off-target effects compared to unsubstituted phenoxy .

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